N-(3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl)-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine
Overview
Description
N-(3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl)-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl)-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Benzyl Intermediate: : The initial step involves the synthesis of the 3-fluoro-4-(2-methoxypyridin-4-yl)benzyl intermediate. This can be achieved through a nucleophilic aromatic substitution reaction where a fluorinated benzyl halide reacts with 2-methoxypyridine under basic conditions.
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Coupling with Naphthyridine: : The benzyl intermediate is then coupled with 6-(2-methylpyridin-4-yl)-2,7-naphthyridine. This step often employs palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling, utilizing appropriate ligands and bases to facilitate the reaction.
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Final Amination: : The final step involves the introduction of the amine group to the naphthyridine core. This can be achieved through reductive amination or nucleophilic substitution, depending on the specific functional groups present on the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalyst Optimization: Employing highly active and selective catalysts to improve reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl)-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Bases: Sodium hydroxide, potassium carbonate for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
N-(3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl)-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism by which N-(3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl)-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine exerts its effects involves interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
When compared to similar compounds, N-(3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl)-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine stands out due to its unique combination of fluorinated benzyl and naphthyridine moieties. Similar compounds include:
N-(3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl)-6-(2-chloropyridin-4-yl)-2,7-naphthyridin-1-amine: Differing by the presence of a chlorine atom instead of a methyl group.
N-(3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl)-6-(2-ethylpyridin-4-yl)-2,7-naphthyridin-1-amine: Featuring an ethyl group instead of a methyl group.
These structural variations can significantly impact the compound’s chemical properties and biological activities, highlighting the importance of precise structural modifications in drug design and material science.
Properties
IUPAC Name |
N-[[3-fluoro-4-(2-methoxypyridin-4-yl)phenyl]methyl]-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5O/c1-17-11-21(7-8-29-17)25-13-19-6-10-31-27(23(19)16-32-25)33-15-18-3-4-22(24(28)12-18)20-5-9-30-26(14-20)34-2/h3-14,16H,15H2,1-2H3,(H,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLNXQHYCDXGBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC=C3C(=C2)C=CN=C3NCC4=CC(=C(C=C4)C5=CC(=NC=C5)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101111346 | |
Record name | 2,7-Naphthyridin-1-amine, N-[[3-fluoro-4-(2-methoxy-4-pyridinyl)phenyl]methyl]-6-(2-methyl-4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-19-2 | |
Record name | 2,7-Naphthyridin-1-amine, N-[[3-fluoro-4-(2-methoxy-4-pyridinyl)phenyl]methyl]-6-(2-methyl-4-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Naphthyridin-1-amine, N-[[3-fluoro-4-(2-methoxy-4-pyridinyl)phenyl]methyl]-6-(2-methyl-4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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